molecular formula C11H17NO4 B1403386 5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid CAS No. 1251012-82-4

5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid

Cat. No.: B1403386
CAS No.: 1251012-82-4
M. Wt: 227.26 g/mol
InChI Key: YHMUQYORLLKZHP-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety. These systems allow for the continuous production of the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions yield the free amine .

Scientific Research Applications

5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts rigidity and conformational constraints. This makes it a valuable building block for the synthesis of complex molecules with defined secondary structures .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-11(6-12)4-7(11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMUQYORLLKZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745370
Record name 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251012-82-4
Record name 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid
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